molecular formula C8H13N3OS B2719105 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol CAS No. 2200611-50-1

2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol

Cat. No. B2719105
CAS RN: 2200611-50-1
M. Wt: 199.27
InChI Key: NKRLIMZEXDTMKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives is often achieved through a series of chemical reactions . For instance, a study reported the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, for example, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound and its functional groups . For instance, some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, exhibiting a wide range of therapeutic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For instance, 5-Methyl-1,3,4-thiadiazol-2-thiol is a solid at room temperature .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Antimicrobial Properties : Studies have demonstrated the antimicrobial activities of compounds containing 1,2,4-thiadiazole and cyclobutane rings. For instance, Schiff base ligands with these components and their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII showed significant antimicrobial efficacy against a variety of microorganisms. This suggests a potential for designing new antimicrobial agents based on the structural framework similar to 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol (Cukurovalı et al., 2002).

Antiproliferative Properties : The incorporation of thiadiazole derivatives into pharmacological structures has been linked to antiproliferative activities. Research on novel 2,4-disubstituted thiazole derivatives, which share a common structural motif with the compound of interest, revealed potential in inhibiting DNA gyrase activity, a target for anticancer therapy (Yurttaş et al., 2022). Such studies highlight the compound's relevance in developing new antiproliferative agents.

Synthesis and Characterization of Pharmacological Scaffolds

Pharmacological Scaffolds : The chemistry of thiadiazoles, including 1,2,4-thiadiazoles, is renowned for generating compounds with a broad spectrum of biological activities. These include acting as diuretics, antibacterials, antifungals, and agents against various cancers. The research underscores the thiadiazole core as a crucial pharmacological scaffold, suggesting that 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol could be a precursor or a part of novel therapeutic agents (Matysiak, 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For instance, 5-Methyl-1,3,4-thiadiazol-2-thiol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

Future Directions

The future directions in the research of 1,3,4-thiadiazol derivatives could involve the design of new antitumor agents . Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety, there is considerable interest in designing new derivatives with enhanced therapeutic potential .

properties

IUPAC Name

2-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5-9-8(13-10-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLIMZEXDTMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol

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